Tert-butyl 3-oxopyrazolidin-4-ylcarbamate

Overview

Description

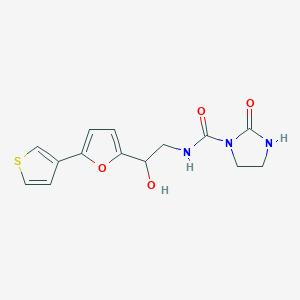

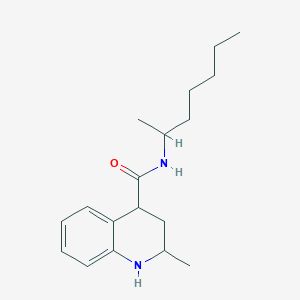

Tert-butyl 3-oxopyrazolidin-4-ylcarbamate is a chemical compound with the CAS Number: 106693-44-1 . It has a molecular weight of 201.23 . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 3-oxo-4-pyrazolidinylcarbamate . The InChI code for this compound is 1S/C8H15N3O3/c1-8(2,3)14-7(13)10-5-4-9-11-6(5)12/h5,9H,4H2,1-3H3,(H,10,13)(H,11,12) .Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a melting point range of 168-173°C . .Scientific Research Applications

Process Development and Synthesis

Tert-butyl 3-oxopyrazolidin-4-ylcarbamate serves as an intermediate in the synthesis of various chemical compounds. For instance, it has been utilized in the scalable synthesis of an inhibitor targeting the lymphocyte function-associated antigen 1, showcasing its importance in the pharmaceutical industry. The synthesis process involves a modified Kulinkovich–Szymoniak cyclopropanation followed by amide formation, demonstrating the compound's versatility in organic synthesis and drug development processes (Wenjie Li et al., 2012).

Cycloaddition Reactions

This compound plays a crucial role in cycloaddition reactions, a fundamental process in organic chemistry that facilitates the construction of complex molecular frameworks. For example, it has been used in Cu(I)-catalyzed [3+2] cycloadditions with azomethine imines, leading to the formation of diastereomeric non-racemic cycloadducts. This application underlines its utility in stereoselective synthesis, which is vital for the development of pharmaceuticals and materials with specific chiral properties (Eva Pušavec et al., 2014).

Diels-Alder Reactions

In the realm of Diels-Alder reactions, this compound has been utilized to prepare 2-amido substituted furans, showcasing its role in facilitating cycloaddition reactions that form the basis for constructing complex cyclic compounds. This application is particularly relevant in the synthesis of natural product analogues and drug molecules, highlighting its importance in synthetic organic chemistry and drug discovery (A. Padwa et al., 2003).

Nucleophilic Substitution Reactions

The compound has been involved in studies of nucleophilic substitution reactions, such as the synthesis of 7-amino-3-tert-butyl-4-oxo-8-cyano-6H-pyrazolo[5,1-c][1,2,4]-triazine derivatives. This highlights its utility in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry due to their prevalence in drug molecules and natural products (V. Andreeva & O. V. Burykina, 2021).

Chiroptical Studies

This compound has been used in chiroptical studies to determine the absolute configuration of nonracemic compounds. This application is significant in stereochemistry and enantioselective synthesis, as understanding the chiral nature of molecules is crucial for their biological activity and interaction with biological systems (Eva Pušavec Kirar et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It is recommended to use personal protective equipment as required and ensure adequate ventilation when handling this compound .

properties

IUPAC Name |

tert-butyl N-(3-oxopyrazolidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O3/c1-8(2,3)14-7(13)10-5-4-9-11-6(5)12/h5,9H,4H2,1-3H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKRXICHSSNONQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2803503.png)

![3-(4-Fluorobenzyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803505.png)

![4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B2803507.png)

![N-(4-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2803512.png)

![Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]-](/img/structure/B2803515.png)